molecular formula C16H10ClNO3 B606496 Cavosonstat CAS No. 1371587-51-7

Cavosonstat

Katalognummer B606496
CAS-Nummer: 1371587-51-7
Molekulargewicht: 299.71
InChI-Schlüssel: BXSZILNGNMDGSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cavosonstat is an orally bioavailable inhibitor of S-nitrosoglutathione reductase . It promotes the maturation and plasma membrane stability of the cystic fibrosis transmembrane conductance regulator (CFTR) .


Synthesis Analysis

Cavosonstat was rapidly absorbed and demonstrated linear and predictable pharmacokinetics . Its exposure was unaffected by a high-fat meal or rifampin-mediated effects on drug metabolism and transport .


Molecular Structure Analysis

The molecular formula of Cavosonstat is C16H10ClNO3 . Its average mass is 299.708 Da and its monoisotopic mass is 299.034912 Da .


Chemical Reactions Analysis

Cavosonstat is a small molecule that works by blocking the enzyme S-nitrosoglutathione reductase (GSNOR), and preserving the activity of the S-nitrosoglutathione (GSNO) enzyme in cells’ membranes .


Physical And Chemical Properties Analysis

Cavosonstat has a molecular weight of 299.71 g/mol . Its XLogP3-AA is 3.7, it has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Chronic Obstructive Pulmonary Disease (COPD)

Cavosonstat has been studied for its efficacy and safety in treating Chronic Obstructive Pulmonary Disease (COPD). A randomized, double-blind, placebo-controlled, parallel-group, multicenter study was conducted to evaluate the efficacy and safety of Cavosonstat administered twice daily compared with a placebo for 24 weeks in adult subjects with COPD . The study aimed to investigate the effect of Cavosonstat on the annualized rate of moderate-to-severe acute exacerbations of COPD (AECOPD) over 24 weeks of treatment .

Respiratory Function

The same study also investigated the effect of Cavosonstat on respiratory function, as assessed by post-bronchodilator percent-predicted forced expiratory volume in one second (ppFEV1) . This measure is often used to assess the severity of COPD.

Cystic Fibrosis

Cavosonstat has been studied in patients with Cystic Fibrosis (CF) who are homozygous for the F508del-CFTR mutation and being treated with lumacaftor/ivacaftor (Orkambi™) . The study aimed to assess the efficacy of Cavosonstat at 12 weeks when added to preexisting treatment with lumacaftor/ivacaftor in adult patients with CF .

Pharmacokinetics of Cavosonstat

The pharmacokinetics of Cavosonstat has been studied to understand how the drug is absorbed, distributed, metabolized, and excreted in the body .

Safety and Tolerability

The safety and tolerability of Cavosonstat compared with a placebo have been evaluated in clinical trials . This is a crucial aspect of any drug’s application as it determines the risk-benefit ratio.

Quality of Life

The impact of Cavosonstat on the quality of life of patients has been assessed. This is an important measure as it provides insight into how the drug affects patients’ daily lives .

Zukünftige Richtungen

Path BioAnalytics, a biotechnology company, has licensed the rights to further develop Cavosonstat from the Chinese company Laurel Therapeutics . They plan to use their technology to help identify those people with CF for whom Cavosonstat may be most effective .

Eigenschaften

IUPAC Name

3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-13-8-10(16(20)21)1-4-12(13)15-5-2-9-7-11(19)3-6-14(9)18-15/h1-8,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSZILNGNMDGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C2=NC3=C(C=C2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cavosonstat

CAS RN

1371587-51-7
Record name Cavosonstat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371587517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cavosonstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CAVOSONSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2Z8Q22ZE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 3-chloro-4-(6-methoxyquinolin-2-yl)benzoic acid (150 mg, 0.479 mmol) in anhydrous CH2Cl2 (5 mL) was added AlCl3 (320 mg, 2.40 mmol). The reaction mixture was refluxed overnight. The mixture was quenched with saturated NH4Cl (10 mL) and the aqueous layer was extracted with CH2Cl2/MeOH (v/v=10:1, 30 mL×3). The combined organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated to give the crude product, which was purified by prep-HPLC (0.1% TFA as additive) to give 3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid (25 mg, yield 18%). 1H NMR (DMSO, 400 MHz): δ 10.20 (brs, 1H), 8.30 (d, J=8.4 Hz, 1H), 8.10-8.00 (m, 2H), 7.95 (d, J=9.2 Hz, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.72 (d, J=8.8 Hz, 1H), 7.38 (dd, J=6.4, 2.8 Hz, 1H), 7.22 (d, J=2.4 Hz, 1H), MS (ESI): m/z 299.9 [M+H]+.
Name
3-chloro-4-(6-methoxyquinolin-2-yl)benzoic acid
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
320 mg
Type
reactant
Reaction Step Two

Citations

For This Compound
134
Citations
SH Donaldson, GM Solomon, PL Zeitlin, PA Flume… - Journal of Cystic …, 2017 - Elsevier
… than if cavosonstat is used alone without other CFTR modulators [18]. Use of cavosonstat as … Cavosonstat may thus be considered a CFTR stabilizer that belongs to a novel therapeutic …
Number of citations: 57 www.sciencedirect.com
Z Chen, J Song, X Peng, S **, J Liu, W Zhou… - Advanced …, 2021 - Wiley Online Library
… C) One-step synthesis of Cavosonstat building block and its 4-deuterated analogue using … Furthermore, we explored the synthesis of a Cavosonstat derivative (a F508del-CFTR …
Number of citations: 37 onlinelibrary.wiley.com
X Li, N Guo, Z Chen, X Zhou, X Zhao… - Advanced Functional …, 2022 - Wiley Online Library
… Furthermore, we explored the synthesis of a Cavosonstat derivative (a F508del-CFTR … Ru 3 O 2 /rGO delivered a yield of 47% for the synthesis of Cavosonstat derivative in one step, in …
Number of citations: 9 onlinelibrary.wiley.com
M Heneghan, KW Southern, J Murphy, IP Sinha… - 2022 - thorax.bmj.com
Poster sessions Page 1 patient cohort at our centre. Our objectives were to characterise the demographics of the CF population aged !40 years and identify areas that will impact the …
Number of citations: 2 thorax.bmj.com
I Fajac, CE Wainwright - La Presse Médicale, 2017 - Elsevier
… as Cavosonstat (N91115 from Nivalis) aim at stabilizing the modulated CFTR at the cell membrane. Cavosonstat is … Unfortunately, two phase 2 studies of Cavosonstat combined with …
Number of citations: 61 www.sciencedirect.com
K De Boeck, JC Davies - Current opinion in pharmacology, 2017 - Elsevier
… By inhibiting S-nitrosoglutathione reductase (GSNOR) cavosonstat increases intracellular … Although safe and well tolerated [22], addition of cavosonstat in patients taking Orkambi did …
Number of citations: 24 www.sciencedirect.com
O Laselva, L Guerra, S Castellani, M Favia… - Pulmonary …, 2022 - Elsevier
… , cavosonstat is the only CFTR stabilizer to be tested in clinical trials (NCT02589236). Cavosonstat was … However, cavosonstat failed to demonstrate any additional improvement when in …
Number of citations: 25 www.sciencedirect.com
I Singh, M Khan, F Qiao - Stroke, 2023 - Am Heart Assoc
Background: This project aims to evaluate the potential beneficial effects of a selective S-nitrosoglutathione reductase (GSNOR) inhibitor on post-acute stroke outcomes. Nitric oxide (NO…
Number of citations: 0 www.ahajournals.org
A Gramegna, M Contarini, S Aliberti… - International journal of …, 2020 - mdpi.com
… In a recent phase 1 trial cavosonstat was well tolerated and … However, in a series of two phase 2 trials cavosonstat combined … clinical development for cavosonstat is planned at this time. …
Number of citations: 71 www.mdpi.com
M Mijnders, B Kleizen, I Braakman - Current opinion in pharmacology, 2017 - Elsevier
… While Riociguat increases sensitivity of soluble guanylate cyclase (sGC) to NO, Cavosonstat inhibits S-nitrosoglutathione reductase (GSNOR), which increases GSNO and NO levels …
Number of citations: 78 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.